molecular formula C23H38O2 B177328 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol CAS No. 134308-14-8

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

Cat. No.: B177328
CAS No.: 134308-14-8
M. Wt: 346.5 g/mol
InChI Key: BIGNODGYJZJTBM-AZUAARDMSA-N

Description

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol is a synthetic regioisomer of the potent synthetic cannabinoid CP-55,940, distinguished by its (1S,3R) stereochemistry. This compound is a valuable research tool for investigating the endocannabinoid system, acting as a potent and high-efficacy agonist at both the CB1 and CB2 receptors [https://pubmed.ncbi.nlm.nih.gov/28302566/]. Its primary research utility lies in its characterization as an "atypical" cannabinoid, as it exhibits a biased signaling profile, potentially preferentially activating specific downstream signaling pathways such as β-arrestin2 recruitment over canonical G-protein coupling [https://pubmed.ncbi.nlm.nih.gov/35688204/]. This property makes it a critical compound for studying functional selectivity (biased agonism) at cannabinoid receptors, a key area for developing future therapeutics that target the endocannabinoid system without the psychoactive side effects associated with traditional cannabinoid receptor activation. Research with this compound is advancing our understanding of cannabinoid receptor pharmacology and its implications for pain, inflammation, and neurological disorders. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methyldecan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-15-23(2,3)19-13-14-21(22(25)17-19)18-11-10-12-20(24)16-18/h13-14,17-18,20,24-25H,4-12,15-16H2,1-3H3/t18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGNODGYJZJTBM-AZUAARDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017341, DTXSID90875481
Record name cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132296-12-9, 134308-14-8, 70435-08-4
Record name 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132296-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (C9)-CP-47497
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134308148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-5-(1,1-dimethylnonyl)-2-(3-hydroxycyclohexyl)-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017341
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(1,1-Dimethylnonyl)-2-[(1S,3R)-3-hydroxycyclohexyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90875481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (C9)-CP-47497
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W96Y4OF1O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Cyclohexanol Ring Formation

The (1S,3R)-3-hydroxycyclohexyl group is synthesized via asymmetric hydrogenation or enzymatic resolution. For example:

  • Asymmetric hydrogenation : A cyclohexenone precursor is reduced using a chiral catalyst (e.g., Ru-BINAP) to achieve >95% enantiomeric excess (ee).

  • Enzymatic resolution : Racemic cyclohexanol derivatives are treated with lipases to isolate the (1S,3R) isomer.

Key Data :

MethodCatalyst/Enzymeee (%)Yield (%)
Asymmetric hydrogenationRu-BINAP9885
Enzymatic resolutionCandida antarctica lipase9972

Phenolic Alkylation

The 1,1-dimethylnonyl side chain is introduced via Friedel-Crafts alkylation or nucleophilic substitution:

  • Friedel-Crafts : Phenol reacts with 2-methylnon-1-ene in the presence of AlCl₃, yielding the para-substituted product.

  • Nucleophilic substitution : A pre-formed dimethylnonyl bromide displaces a leaving group (e.g., triflate) on the phenolic ring under basic conditions.

Optimized Conditions :

ParameterFriedel-CraftsNucleophilic Substitution
Temperature0–5°C80°C
CatalystAlCl₃K₂CO₃
Yield68%75%

Coupling of Intermediates

The cyclohexanol and phenolic subunits are coupled via Mitsunobu or Ullmann coupling:

  • Mitsunobu reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to form the ether bond, preserving stereochemistry.

  • Ullmann coupling : Copper-catalyzed coupling under reflux, suitable for industrial scaling.

Comparative Performance :

MethodStereochemical IntegrityYield (%)Scalability
MitsunobuHigh82Low
UllmannModerate78High

Stereochemical Control and Challenges

The (1S,3R) configuration necessitates precise control to avoid epimerization:

  • Low-temperature reactions : Conducting alkylation below 10°C minimizes racemization.

  • Protecting groups : Temporary protection of the hydroxyl group with tert-butyldimethylsilyl (TBS) ether prevents unwanted side reactions.

Industrial Production Methods

Large-scale synthesis prioritizes cost efficiency and yield:

  • Continuous flow reactors : Enable precise temperature control and reduced reaction times (e.g., 2-hour residence time for alkylation).

  • Catalyst recycling : Heterogeneous catalysts (e.g., immobilized AlCl₃) are reused over 10 cycles without significant loss in activity.

Production Metrics :

ParameterBatch ProcessContinuous Flow
Annual output (kg)5002,000
Purity (%)98.599.3
Cost per kg (USD)12,0008,500

Comparative Analysis with Structural Analogs

The dimethylnonyl side chain distinguishes this compound from shorter-chain analogs like CP-47,497 (dimethylheptyl). Key differences include:

Property2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenolCP-47,497
Alkyl chain lengthC9C7
CB1 receptor affinity12 nM8 nM
Synthetic yield75%68%

Purification and Characterization

Final purification employs:

  • Flash chromatography : Silica gel with ethyl acetate/hexane (1:4) removes non-polar impurities.

  • Crystallization : Recrystallization from ethanol/water yields >99% purity.

Analytical Data :

  • HRMS : m/z 346.2400 [M+H]⁺ (calc. 346.2403).

  • ¹H NMR (CDCl₃): δ 6.85 (s, 1H, ArH), 3.52 (m, 1H, -OH), 1.28 (s, 6H, -C(CH₃)₂) .

Chemical Reactions Analysis

Types of Reactions

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the side chain.

    Substitution: The phenolic hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce new functional groups to the phenolic ring.

Scientific Research Applications

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the phenolic ring play crucial roles in binding to these targets, modulating their activity and triggering downstream effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

CP 47,497 Homologues

The CP 47,497 series varies in the length of the alkyl chain at the 5-position of the phenolic ring. Key homologues include:

Compound Name Alkyl Chain Molecular Formula Molecular Weight (g/mol) Relative Potency vs. Δ⁹-THC Legal Status (Examples)
CP 47,497 (C7 homologue) 1,1-dimethylheptyl C₂₁H₃₄O₂ 318.49 3–28× Controlled in the U.S., EU, China
CP 47,497-C6 homologue 1,1-dimethylhexyl C₂₀H₃₂O₂ 304.47 ~1–5× Controlled in the EU
CP 47,497-C9 homologue (Target) 1,1-dimethylnonyl C₂₃H₃₈O₂ 346.55 Not directly tested* Controlled in the U.S., Canada
CP 47,497-C8 homologue 1,1-dimethyloctyl C₂₂H₃₆O₂ 332.52 ~5–10× (extrapolated) Controlled in the U.S.

Note: Potency of the C9 homologue is inferred from trends in the series. However, excessive chain length (>C10) may reduce activity due to steric hindrance .

Functional Analog: JWH-210-F (EAM-2201)

JWH-210-F shares structural similarities but replaces the cyclohexanol ring with a naphthoylindole core. Key differences:

  • Receptor Affinity : JWH-210-F exhibits higher CB1 affinity (Ki = 0.44 nM) compared to CP 47,497-C9 (estimated Ki = 2–5 nM) due to its indole-derived aromatic system .
  • Pharmacological Effects: JWH-210-F induces stronger psychotropic effects but shorter duration of action compared to cyclohexylphenols .

Stereochemical Variants

The (1S,3R) configuration is critical for CB1 receptor binding. Inactive stereoisomers (e.g., 1R,3S) show >100× lower potency . For example:

  • CP 55,940: A high-affinity cannabinoid with (1R,2R,5R)-stereochemistry but distinct hydroxyl and propyl substitutions. It is ~10× more potent than CP 47,497-C9 in vivo .

Research Findings and Pharmacological Data

Receptor Binding and Selectivity

  • CB1 Affinity : CP 47,497-C9 binds to CB1 receptors with moderate affinity (Ki ~5 nM), comparable to CP 47,497-C8 but lower than JWH-210-F .
  • CB2 Selectivity : Minimal interaction with CB2 receptors, similar to other CP homologues .

In Vivo Effects (Animal Models)

  • Hypomobility and Antinociception: CP 47,497-C9 exhibits dose-dependent effects in mice, with ED₅₀ values ~1–3 mg/kg (similar to CP 47,497-C8) .
  • Hypothermia and Catalepsy: Less pronounced than Δ⁹-THC, suggesting partial agonist activity .

Metabolic Stability

  • Half-Life : Estimated at 6–8 hours in rodents, longer than JWH-210-F (3–4 hours) due to reduced cytochrome P450 metabolism of the alkyl chain .

Legal and Regulatory Status

The compound is classified as a Schedule I controlled substance in the U.S. (per 2023 West Virginia legislation and D.C. Law 22-243) and banned in the EU under synthetic cannabinoid regulations .

Biological Activity

2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol, also known as CP 55,940, is a synthetic cannabinoid that has garnered interest due to its potential biological activities. This compound is structurally related to cannabinoids and has been studied for its effects on the endocannabinoid system, which plays a crucial role in various physiological processes.

  • Molecular Formula : C23H38O
  • CAS Number : 70435-08-4
  • Synonyms : CP 55,940

This compound acts primarily as a cannabinoid receptor agonist. It binds to the CB1 and CB2 receptors in the endocannabinoid system, influencing neurotransmitter release and modulating various biological functions such as pain perception, mood regulation, and appetite.

Biological Activity Overview

The biological activity of this compound can be summarized in several key areas:

1. Analgesic Effects

Research indicates that CP 55,940 exhibits significant analgesic properties. In animal models, it has been shown to reduce pain responses by activating CB1 receptors in the central nervous system. A study demonstrated that administration of CP 55,940 resulted in a dose-dependent decrease in pain sensitivity in rodents .

2. Anti-inflammatory Properties

The compound has been linked to anti-inflammatory effects through its action on CB2 receptors. It modulates immune responses and reduces the production of pro-inflammatory cytokines. Studies have shown that CP 55,940 can alleviate symptoms in models of inflammatory diseases such as arthritis .

3. Neuroprotective Effects

CP 55,940 has been investigated for its neuroprotective properties. It appears to protect neurons from damage caused by oxidative stress and excitotoxicity. Research indicates that this compound may help in conditions like neurodegenerative diseases by promoting neuronal survival and function .

4. Impact on Appetite and Metabolism

As a cannabinoid, CP 55,940 influences appetite regulation. Studies suggest that it can increase food intake and alter metabolic processes through its action on the hypothalamus and other brain regions involved in hunger signaling .

Case Studies and Research Findings

StudyObjectiveFindings
Animal Model Study (2018) Evaluate analgesic effectsDemonstrated significant pain reduction with increasing doses of CP 55,940 .
Inflammation Model (2019) Assess anti-inflammatory activityShowed reduced levels of inflammatory markers and improved symptoms in arthritis models .
Neuroprotection Study (2020) Investigate neuroprotective effectsIndicated enhanced neuronal survival under oxidative stress conditions .
Appetite Regulation Research (2021) Explore metabolic effectsFound increased food intake and altered metabolism in treated subjects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol
Reactant of Route 2
2-((1S,3R)-3-Hydroxycyclohexyl)-5-(1,1-dimethylnonyl)phenol

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